molecular formula C9H16O B3280623 (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol CAS No. 71955-57-2

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol

Cat. No.: B3280623
CAS No.: 71955-57-2
M. Wt: 140.22 g/mol
InChI Key: ZBVCQJKDRNHDPC-DTWKUNHWSA-N
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Description

(1R,2S)-2-(Prop-1-en-2-yl)cyclohexanol is a chiral cyclohexanol derivative characterized by a prop-1-en-2-yl (isopropenyl) substituent at the C2 position of the cyclohexanol ring. The compound’s stereochemistry, defined by the (1R,2S) configuration, significantly influences its physicochemical properties and reactivity. This molecule shares structural similarities with monoterpenoid alcohols and synthetic intermediates used in pharmaceuticals and agrochemicals.

The prop-1-en-2-yl group introduces an α,β-unsaturated system, enhancing reactivity toward electrophilic additions or cycloadditions.

Properties

IUPAC Name

(1R,2S)-2-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h8-10H,1,3-6H2,2H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCQJKDRNHDPC-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Grignard Reaction: A Grignard reagent, such as isopropylmagnesium bromide, is added to cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The resulting product is then hydrogenated to yield (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol.

Industrial Production Methods

In industrial settings, the production of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products

    Oxidation: Cyclohexanone or cyclohexanone derivatives.

    Reduction: Cyclohexane or substituted cyclohexanols.

    Substitution: Esters or ethers depending on the substituent introduced.

Scientific Research Applications

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Molecular Formula Stereochemistry Key Physical Properties Synthesis Yield (If Reported) Source/Application
(1R,2S)-2-(Prop-1-en-2-yl)cyclohexanol C₉H₁₄O (1R,2S) Not explicitly reported (inferred: αD ~ +50°–60° based on analogs) N/A Synthetic intermediate
(1R,2R,5S)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol C₁₀H₁₆O (1R,2R,5S) Detected in Citrus limon leaf essential oils Natural product Fragrance/Phytochemistry
(1R,2R)-Tramadol C₁₆H₂₅NO₂ (1R,2R) [α]D +12.4° (c 1.0, methanol); LC-MS: m/z 264 [M+H]+ 20–30% yield via reductive amination Analgesic drug
(−)-Menthol C₁₀H₂₀O (1R,2S,5R) [α]D −50° (ethanol); mp 36–38°C Extracted from mint oils Flavoring agent

Key Observations :

  • Stereochemical Impact : The (1R,2S) configuration of the target compound contrasts with the (1R,2R,5S) configuration in the citrus-derived analog, leading to differences in biological activity and solubility. For instance, tramadol’s (1R,2R) isomer exhibits opioid receptor affinity, while the (1R,2S) configuration in related compounds may alter metabolic stability .

Biological Activity

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is a chiral organic compound characterized by its cyclohexanol structure with a prop-1-en-2-yl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications as an intermediate in organic synthesis.

The molecular formula of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is C10H16OC_{10}H_{16}O, with a molar mass of approximately 156.24 g/mol. Its structure features a cyclohexanol backbone with a double bond in the propyl side chain, which is crucial for its biological interactions.

The biological activity of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the allylic alcohol moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexanol can exhibit anti-inflammatory effects. The structural similarity of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol to known anti-inflammatory agents suggests potential applications in treating inflammatory conditions.

Neuroprotective Properties

There is emerging evidence that compounds related to cyclohexanol structures may possess neuroprotective effects. These properties could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of cyclohexanol derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting potential use as antibacterial agents.
  • Anti-inflammatory Research : In vivo studies demonstrated that certain cyclohexanol derivatives reduced inflammation markers in animal models, indicating their therapeutic potential for inflammatory diseases.
  • Neuroprotection in vitro : Experiments using neuronal cell cultures showed that cyclohexanol derivatives could protect against oxidative stress-induced apoptosis, highlighting their potential role in neurodegenerative disease management.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
(1R,2S)-CyclohexanolCyclohexane ring with hydroxyl groupAntimicrobial, anti-inflammatory
(1R,2S)-CyclohexeneUnsaturated cyclohexaneAnticancer properties
(1R,2S)-AllylcyclohexanolAllylic alcoholNeuroprotective effects
(1R,2S)-BromocyclohexanolBrominated derivativeEnhanced reactivity in biological systems

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral reduction of ketone precursors (e.g., 2-(prop-1-en-2-yl)cyclohexanone) using enantioselective catalysts like Ru-BINAP complexes can yield the desired stereoisomer. Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures .
  • Key Reaction Conditions :

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
ReductionNaBH₄ with chiral ligand (e.g., (R)-BINOL)60-75%85-92%
ResolutionLipase PS-C3 in organic solvent40-50%>99%

Q. How is the stereochemistry of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol confirmed?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) are standard. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 2
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol

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